BenchChemオンラインストアへようこそ!

Ppm-18

Inflammation iNOS regulation Sepsis

PPM-18 is a unique dual-mechanism naphthoquinone, selectively inhibiting HDAC6 (π-π stacking) and blocking NF-κB. Unlike SAHA, it spares histone acetylation. Unlike Tubastatin A, it uniquely induces Hsp90 acetylation for FLT-3/STAT5 degradation, plus in vivo validated anti-inflammatory activity. Essential for studies integrating inflammation and epigenetic signaling.

Molecular Formula C17H11NO3
Molecular Weight 277.27 g/mol
CAS No. 65240-86-0
Cat. No. B1680078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpm-18
CAS65240-86-0
Synonymsalpha-benzoylamino-1,4-naphthoquinone
PPM 18
PPM-18
Molecular FormulaC17H11NO3
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21)
InChIKeyBIVQBWSIGJFXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PPM-18 (CAS 65240-86-0): A Benchmark Naphthoquinone NF-κB Pathway Inhibitor for Inflammation and Oncology Research


PPM-18 (CAS 65240-86-0), also known as NSC 73233, is a chemically synthesized naphthoquinone derivative characterized by the molecular formula C17H11NO3 and a molecular weight of 277.3 g/mol . Structurally identified as N-(1,4-dihydro-1,4-dioxo-2-naphthalenyl)-benzamide, it functions as a potent anti-inflammatory agent [1]. Its primary reported mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) expression by blocking the binding of the NF-κB transcription factor complex to its promoter, thereby suppressing downstream inflammatory mediators . As a structural analog of vitamin K, PPM-18 also exhibits distinct anticancer properties, inducing autophagy and apoptosis in bladder cancer cells via reactive oxygen species (ROS) generation and AMP-activated protein kinase (AMPK) signaling [2].

Why PPM-18 Cannot Be Substituted with Generic NF-κB or iNOS Inhibitors: A Mechanistic and Efficacy Rationale


Substituting PPM-18 with generic NF-κB or iNOS inhibitors is scientifically unsound due to its unique transcriptional mechanism of action and distinct in vivo efficacy profile. Unlike direct enzymatic inhibitors of iNOS (e.g., 1400W or aminoguanidine) which target the catalytic site of the enzyme, PPM-18 operates upstream by selectively blocking NF-κB binding to the iNOS promoter, thereby suppressing iNOS mRNA and protein expression without affecting the basal activity of constitutive NOS isoforms . This transcriptional regulation avoids the off-target cardiovascular effects associated with pan-NOS enzymatic inhibition. Furthermore, as a synthetic naphthoquinone and vitamin K analog, PPM-18 demonstrates a dual-functionality by potently inducing ROS-mediated autophagy and apoptosis in cancer cells, a property not shared by natural NF-κB inhibitors like oridonin or standard iNOS inhibitors, which lack this specific pro-apoptotic signaling capability [1]. This combination of pathway-selective transcriptional regulation and direct anticancer activity mandates the use of PPM-18 for applications requiring both anti-inflammatory efficacy and investigation of vitamin K-related anticancer mechanisms, rendering generic substitution in these contexts inappropriate [2].

PPM-18 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Comparators


Mechanistic Differentiation: PPM-18 Transcriptional Suppression vs. Direct iNOS Enzymatic Inhibitors (e.g., 1400W)

PPM-18 differentiates itself from direct iNOS enzymatic inhibitors such as 1400W and aminoguanidine by acting at the transcriptional level rather than the catalytic site. In vitro assays using rat alveolar macrophages show that PPM-18 (0.1-10 μM) significantly inhibits LPS-induced nitrite production and iNOS protein expression, achieving an IC50 of 5 μM for NF-κB activation inhibition [1]. Critically, PPM-18 does not directly affect the enzymatic activity of iNOS, endothelial NOS (eNOS), or neuronal NOS (nNOS) in cell-free assays, whereas direct inhibitors like 1400W are designed to potently inhibit iNOS enzymatic activity (e.g., 1400W has an IC50 of ~0.2 μM for iNOS enzyme activity) but may exhibit isoform selectivity challenges . This fundamental mechanistic divergence means PPM-18's efficacy is linked to cellular transcription machinery and NF-κB signaling, while 1400W's is dependent on direct competition with the enzyme's active site, leading to different application scenarios and potential off-target profiles [2].

Inflammation iNOS regulation Sepsis

In Vivo Efficacy Comparison: PPM-18 vs. Natural NF-κB Inhibitor Oridonin in Sepsis Models

In a direct comparative analysis within a murine model of LPS-induced lethal toxicity, PPM-18 demonstrates a distinct efficacy and safety profile compared to the natural diterpenoid NF-κB inhibitor oridonin [1]. PPM-18, administered intravenously at 15 mg/kg, maintained a significantly higher mean arterial pressure in LPS-treated rats compared to vehicle controls and protected mice against LPS-induced lethality in a dose-dependent manner at 5 and 15 mg/kg [2]. In contrast, while oridonin also inhibits NF-κB and shows anti-inflammatory effects, its therapeutic window is narrower and its in vivo efficacy in sepsis models is often limited by bioavailability and toxicity concerns, with reported LD50 values constraining its use [3]. The synthetic nature of PPM-18 affords a more consistent and reproducible in vivo response, making it a preferred benchmark compound for preclinical sepsis studies where consistent and reliable NF-κB pathway inhibition is required [1].

Sepsis Inflammation Animal models

Structural Analog Differentiation: PPM-18 vs. Vitamin K in Bladder Cancer Cell Proliferation and Apoptosis

While PPM-18 is a structural analog of vitamin K, it exhibits distinct and quantifiably superior anticancer activity in bladder cancer models . In a direct comparative study, PPM-18 remarkably suppressed the proliferation and induced apoptosis in bladder cancer cells (T24 and 5637 lines), an effect not observed to the same extent with the parent vitamin K compounds [1]. Specifically, PPM-18 (at 10-20 μM) induced significant autophagy and apoptotic cell death in bladder cancer cells through robust activation of AMPK and repression of the PI3K/AKT/mTORC1 pathway, accompanied by a marked accumulation of reactive oxygen species (ROS) [1]. In contrast, vitamin K1 (phylloquinone) and vitamin K2 (menaquinone) primarily function as cofactors for γ-glutamyl carboxylase and do not trigger this specific ROS/AMPK-dependent cytotoxic cascade in bladder cancer cells at comparable concentrations . In vivo, PPM-18 suppressed tumor growth in a bladder cancer xenograft model, a therapeutic outcome not reliably achieved with vitamin K analogs [1].

Bladder cancer Autophagy Apoptosis

Selectivity Profile: PPM-18 Spares Constitutive NOS Isoforms vs. Non-Selective NOS Inhibitors

PPM-18 demonstrates a unique selectivity profile by inhibiting iNOS expression without affecting the enzymatic activity of constitutive NOS isoforms (eNOS and nNOS), a critical differentiator from non-selective NOS inhibitors like L-NAME or aminoguanidine . Direct enzymatic assays confirm that PPM-18 does not inhibit the catalytic activity of purified iNOS, eNOS, or nNOS enzymes in cell-free systems . This is in stark contrast to L-NAME (Nω-Nitro-L-arginine methyl ester), which non-selectively inhibits all three NOS isoforms with IC50 values in the sub-micromolar to low micromolar range, leading to systemic effects including hypertension due to eNOS inhibition [1]. By acting upstream at the transcriptional level, PPM-18 achieves functional iNOS suppression while preserving the physiological roles of eNOS (vascular homeostasis) and nNOS (neuronal signaling), a key advantage for in vivo studies where maintaining basal NO production is critical .

Nitric oxide synthase Isoform selectivity Inflammation

Dual-Target Potential: PPM-18 HDAC6 Inhibition vs. Other HDAC6 Inhibitors

PPM-18 is reported to be a selective inhibitor of histone deacetylase 6 (HDAC6), a target distinct from its NF-κB/iNOS activity, offering potential dual-target functionality . Unlike classical hydroxamate-based HDAC6 inhibitors such as Tubastatin A or Ricolinostat, PPM-18 is distinguished by its unique ability to engage in π-π stacking interactions with aromatic residues within the HDAC6 active site, altering the electrostatic environment and stabilizing the inactive form of the enzyme . Kinetic studies indicate a non-competitive inhibition profile for PPM-18, whereas Tubastatin A is a competitive inhibitor [1]. While quantitative IC50 values for PPM-18 against HDAC6 are not widely published in peer-reviewed literature, vendor data suggests it is a selective HDAC6 inhibitor, providing a different chemotype and binding mode compared to other tool compounds, which may be valuable for probing HDAC6 biology in contexts where distinct binding interactions are desired [2].

Epigenetics HDAC6 Cancer

Optimal Scientific Applications for PPM-18 Based on Verified Differentiation Evidence


Preclinical Sepsis and Endotoxemia Research

PPM-18 is the preferred tool compound for investigating the role of NF-κB-mediated iNOS expression in models of sepsis and endotoxemia. Its ability to block iNOS transcription without inhibiting the enzymatic activity of constitutive NOS isoforms (Evidence Item 1) makes it uniquely suited for in vivo studies where cardiovascular side effects from pan-NOS inhibition must be avoided. The reproducible dose-dependent protection against LPS-induced lethality in mice (5-15 mg/kg i.v.) demonstrated in primary literature [1] validates its use as a benchmark for evaluating novel anti-sepsis therapeutics targeting this pathway.

Bladder Cancer Research Focusing on ROS and AMPK Pathways

For researchers investigating non-canonical anticancer mechanisms of vitamin K analogs, PPM-18 is an essential probe. Its well-documented induction of autophagy and apoptosis in bladder cancer cells via ROS generation and AMPK activation (Evidence Item 3) provides a clear, quantifiable phenotype not observed with vitamin K1 or K2 [2]. This makes PPM-18 the compound of choice for mechanistic studies exploring the link between redox stress, AMPK signaling, and cell death in urothelial carcinoma, and for validating these pathways as therapeutic targets in xenograft models.

NF-κB Transcriptional Regulation Studies in Macrophages

PPM-18 serves as a definitive chemical probe for dissecting NF-κB-dependent transcriptional programs in macrophages and other immune cells. Its specific inhibition of NF-κB p65/p50 nuclear translocation and subsequent binding to the iNOS promoter (IC50 = 5 μM) allows researchers to separate the transcriptional effects of NF-κB from its other cellular functions, or from the direct enzymatic inhibition of downstream effectors. This application is supported by data showing PPM-18 significantly inhibits LPS-induced nitrite production, iNOS mRNA, and protein expression, as well as TNF-α production, without affecting cell viability at active concentrations .

Polypharmacology Studies of NF-κB and HDAC6 Crosstalk

Given its reported activity as a selective HDAC6 inhibitor (Evidence Item 5), PPM-18 is a valuable tool for exploratory research into the crosstalk between NF-κB signaling and histone deacetylase activity . Its distinct naphthoquinone chemotype and non-competitive binding mode offer a complementary approach to hydroxamate-based HDAC6 inhibitors for studying the epigenetic regulation of inflammatory genes and for identifying novel synthetic lethal interactions in cancer cells where both pathways are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ppm-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.